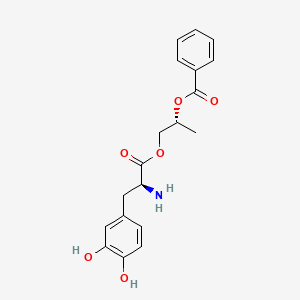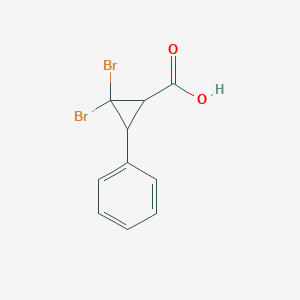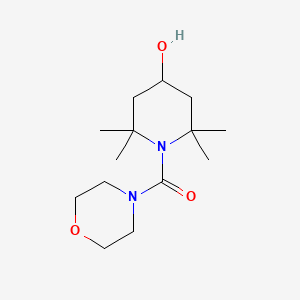
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide is an organic compound that features a methoxyphenyl group and a quinoline moiety connected via a propanamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and quinoline-5-carboxylic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Amidation: The intermediate is then subjected to amidation with quinoline-5-carboxylic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-(quinolin-5-yl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biological assays to study its effects on cellular pathways and gene expression.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Industry: It is investigated for its potential use in the synthesis of advanced materials and as a precursor for other valuable compounds.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammation or cancer progression.
Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, leading to anticancer effects.
類似化合物との比較
Similar Compounds
- 3-(4-hydroxyphenyl)-N-(quinolin-5-yl)propanamide
- 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamine
- 3-(4-methoxyphenyl)-N-(quinolin-5-yl)butanamide
Uniqueness
3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides a site for further functionalization, while the quinoline moiety offers potential interactions with biological targets.
特性
CAS番号 |
851872-97-4 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-N-quinolin-5-ylpropanamide |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-10-7-14(8-11-15)9-12-19(22)21-18-6-2-5-17-16(18)4-3-13-20-17/h2-8,10-11,13H,9,12H2,1H3,(H,21,22) |
InChIキー |
KCTPKSDJBCLOJG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


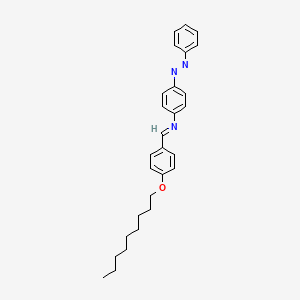

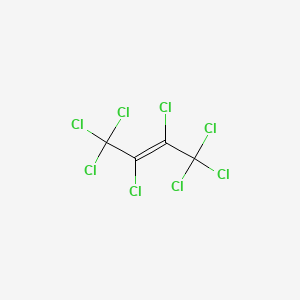

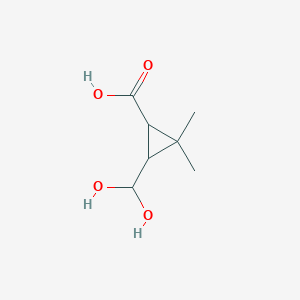

![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
